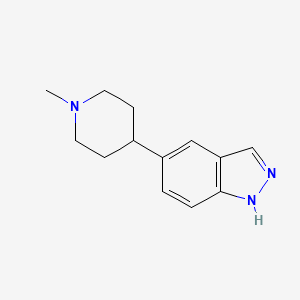

5-(1-Methyl-piperidin-4-YL)-1H-indazole

Description

BenchChem offers high-quality 5-(1-Methyl-piperidin-4-YL)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methyl-piperidin-4-YL)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-(1-methylpiperidin-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-3,8-10H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMVGZWZVMGNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678279 | |

| Record name | 5-(1-Methylpiperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-53-7 | |

| Record name | 5-(1-Methylpiperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(1-Methyl-piperidin-4-yl)-1H-indazole CAS number 885272-53-7

The following technical guide provides an in-depth analysis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole (CAS 885272-53-7), a critical heterocyclic scaffold used in the development of next-generation kinase inhibitors and GPCR modulators.[1][2]

CAS Number: 885272-53-7

Synonyms: 5-(1-Methylpiperidin-4-yl)indazole; 4-(1H-Indazol-5-yl)-1-methylpiperidine[1][2]

Executive Summary & Pharmacophore Analysis

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2] The Indazole-Piperidine motif combines two essential features:

-

The Indazole Core: A bioisostere of the indole ring (found in serotonin) and the purine ring (found in ATP). It serves as a hydrogen bond donor/acceptor system critical for binding in the hinge region of kinases or the orthosteric sites of GPCRs.

-

The Methyl-Piperidine Tail: A basic amine moiety that improves aqueous solubility and often forms a crucial salt bridge (ionic interaction) with conserved aspartate or glutamate residues in receptor binding pockets (e.g., Asp3.32 in aminergic GPCRs).[2]

Primary Applications:

-

Kinase Inhibition: Precursor for inhibitors targeting Akt (Protein Kinase B) , ROCK (Rho-associated protein kinase) , and CDK (Cyclin-dependent kinase) .[1][2]

-

GPCR Modulation: Structural template for 5-HT1F receptor agonists (migraine therapy) and CGRP receptor antagonists .[1][2]

-

Fragment-Based Drug Discovery (FBDD): Used as a high-quality fragment to probe "drugability" of novel protein targets.[1][2]

Chemical Properties & Specifications

| Property | Specification |

| Molecular Formula | C₁₃H₁₇N₃ |

| Molecular Weight | 215.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 188°C - 192°C |

| Solubility | Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~9.2 (Piperidine N), ~13.8 (Indazole NH) |

| LogP | 1.8 - 2.1 (Predicted) |

| Storage | 2-8°C, Hygroscopic, Store under Nitrogen |

High-Fidelity Synthesis Protocol

Rationale: Direct coupling of a saturated piperidine ring to an aryl halide is challenging due to slow oxidative addition and

Reaction Scheme

-

Coupling: 5-Bromo-1H-indazole + 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine.[1][2]

-

Reduction: Hydrogenation of the alkene linker.[2]

Step-by-Step Methodology

Phase 1: Suzuki-Miyaura Coupling [1][2]

-

Reagents:

-

Protocol:

-

Charge a reaction vessel with 5-Bromo-1H-indazole, the boronate ester, and base.[2]

-

Add the solvent mixture and degas with Nitrogen/Argon for 15 minutes (Critical to prevent homocoupling).

-

Add the Pd catalyst under inert atmosphere.

-

Heat to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.[1][2]

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (DCM/MeOH/NH₃ gradient) to isolate the tetrahydropyridine intermediate.

-

Phase 2: Catalytic Hydrogenation

-

Reagents:

-

Protocol:

-

Dissolve the intermediate in Methanol.

-

Add Pd/C carefully under Nitrogen flow (Pyrophoric hazard).

-

Purge the vessel with H₂ gas (3 cycles).

-

Stir vigorously at Room Temperature for 4–8 hours.

-

Validation: Check LC-MS for mass shift (+2 Da) indicating saturation of the double bond.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[2]

-

Final Purification: Recrystallize from EtOAc/Hexanes or purify via Prep-HPLC if high purity (>99%) is required.

-

Visualization of Synthetic Logic & Utility

The following diagram illustrates the synthetic workflow and the downstream utility of the scaffold in drug design.

Caption: Synthetic route via Suzuki coupling and hydrogenation, leading to downstream therapeutic applications.

Quality Control & Analytical Validation

To ensure the integrity of the compound for biological assays, the following validation parameters must be met:

HPLC Purity Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Indazole absorption) and 210 nm.

-

Acceptance Criteria: Purity > 98.0% Area.

1H-NMR Interpretation (DMSO-d₆, 400 MHz)

-

Aromatic Region: Look for the characteristic Indazole singlet at ~8.0 ppm (H-3) and the doublet/multiplet pattern for H-4, H-6, H-7 (7.0 - 7.6 ppm).[1][2]

-

Aliphatic Region:

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood.[2] Avoid dust formation. The compound is basic; avoid contact with strong acids and oxidizing agents.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[2]

References

-

Amerigo Scientific. (2024). 5-(1-Methyl-Piperidin-4-Yl)-1H-Indazole Product Specifications. Retrieved from [1][2]

-

Chaturvedula, P. V., et al. (2013).[2] "Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)... a potent human CGRP antagonist."[1][2] Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161.[1][2] Link

-

Chem-Impex International. (2024).[2] Catalog Record for CAS 885272-53-7.[1][2][3] Retrieved from [2]

-

Vandewalle, J., et al. (2020).[2] "Indazole derivatives as kinase inhibitors: A review of recent patents." Expert Opinion on Therapeutic Patents. (Contextual grounding for Indazole-Piperidine scaffolds in kinase discovery).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Indazole Derivatives. Retrieved from [1][2][4]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(1-Methyl-Piperidin-4-Yl)-1H-Indazole - Amerigo Scientific [amerigoscientific.com]

- 4. Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide and uses thereof - Patent US-11845732-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 5-(1-Methyl-piperidin-4-yl)-1H-indazole in CGRP Antagonist Synthesis

Abstract

This technical guide provides an in-depth analysis of 5-(1-methyl-piperidin-4-yl)-1H-indazole, a pivotal intermediate in the synthesis of advanced Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of therapeutics transforming migraine treatment. We will explore the strategic importance of this molecule, delve into its probable synthetic pathways leveraging modern catalytic methods, and elucidate its role in the construction of complex active pharmaceutical ingredients (APIs) such as Zavegepant. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a blend of theoretical insights and practical considerations for the synthesis and characterization of this key building block.

Introduction: The Rise of Gepants and the Significance of the Indazole Moiety

Migraine, a debilitating neurological disorder, has seen a paradigm shift in its treatment landscape with the advent of CGRP receptor antagonists, colloquially known as "gepants".[1][2] These small molecules act by blocking the CGRP receptor, a key player in the pathophysiology of migraine.[3][4] Unlike previous treatments, gepants offer a targeted approach with a more favorable side-effect profile, particularly concerning cardiovascular risks.[1]

At the heart of many potent CGRP antagonists lies the indazole scaffold, a bicyclic aromatic heterocycle.[5] The indazole core serves as a crucial pharmacophore, contributing to the high-affinity binding to the CGRP receptor. The strategic functionalization of this core is paramount in dictating the potency, selectivity, and pharmacokinetic properties of the final drug molecule. 5-(1-Methyl-piperidin-4-yl)-1H-indazole (CAS 885272-53-7) has emerged as a particularly valuable intermediate, offering a synthetically accessible handle for introducing a key piperidine moiety.[6][7] This piperidine group often plays a critical role in enhancing solubility and modulating the overall physicochemical properties of the antagonist.[8] This guide will focus on the synthesis, characterization, and application of this specific intermediate in the broader context of CGRP antagonist development.

Synthetic Strategies for 5-(1-Methyl-piperidin-4-yl)-1H-indazole

The synthesis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole can be approached through several modern synthetic methodologies. The most logical and industrially scalable approach involves the construction of the indazole core followed by the introduction of the N-methylpiperidine substituent at the 5-position, typically via a palladium-catalyzed cross-coupling reaction.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole points towards a key disconnection at the C5-carbon of the indazole ring and the piperidine ring. This suggests a cross-coupling strategy, such as the Suzuki-Miyaura coupling, as a convergent and efficient approach.

Caption: Retrosynthetic analysis of the target intermediate.

Synthesis of Precursors

2.2.1. 5-Bromo-1H-indazole: This starting material can be synthesized from commercially available 4-bromo-2-methylaniline through diazotization followed by cyclization.

2.2.2. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine: This boronic ester can be prepared from 1-methyl-4-piperidone via a Shapiro reaction to introduce a vinyl halide, followed by a Miyaura borylation.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds.[9][10][11] In this context, it provides an excellent strategy for coupling the 5-bromo-1H-indazole with the piperidine-derived boronic ester.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-1H-indazole (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base like potassium carbonate (K2CO3, 3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-(1-Methyl-piperidin-4-yl)-1H-indazole.

Caption: Suzuki-Miyaura coupling for the synthesis of the target intermediate.

Role in the Synthesis of Zavegepant

5-(1-Methyl-piperidin-4-yl)-1H-indazole is a crucial building block in the synthesis of Zavegepant, a third-generation CGRP receptor antagonist.[12][13][14] The synthesis of Zavegepant involves a convergent approach where key fragments are synthesized separately and then coupled in the final stages.

The indazole intermediate is typically involved in the formation of a larger, more complex fragment, often an amino acid derivative, before the final coupling step. For instance, the indazole nitrogen can be protected, and the 5-position can be further elaborated to introduce the necessary functionalities for coupling with the rest of the Zavegepant molecule.

A plausible synthetic route for Zavegepant would involve the coupling of a suitably functionalized indazole-containing fragment with a piperazine derivative. The 5-(1-methyl-piperidin-4-yl) moiety is a key component of the piperazine fragment that is introduced in the later stages of the synthesis. The patent literature for Zavegepant and related compounds outlines the assembly of the final molecule from key intermediates, where the indazole and piperidine moieties are introduced through separate synthetic pathways before their final convergence.[15][16]

Physicochemical and Spectroscopic Characterization

The proper characterization of 5-(1-Methyl-piperidin-4-yl)-1H-indazole is essential to ensure its purity and structural integrity before its use in subsequent synthetic steps.

| Property | Value |

| Molecular Formula | C13H17N3 |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 885272-53-7 |

Table 1: Physicochemical Properties of 5-(1-Methyl-piperidin-4-yl)-1H-indazole.[7]

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the protons of the piperidine ring, and a singlet for the N-methyl group. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the indazole and piperidine rings, including the quaternary carbons and the N-methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

5-(1-Methyl-piperidin-4-yl)-1H-indazole stands as a testament to the importance of strategic intermediate design in modern drug discovery. Its synthesis, achievable through robust and scalable methods like the Suzuki-Miyaura coupling, provides a reliable pathway to a key structural motif found in potent CGRP receptor antagonists. As the landscape of migraine treatment continues to evolve, the demand for efficient access to such pivotal intermediates will undoubtedly grow. Further optimization of the synthetic routes to this and related indazole derivatives will continue to be an area of active research, aiming for greener, more cost-effective, and higher-yielding processes to support the development of next-generation therapeutics.

References

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Deriv

- Synthesis of 5-(thiophen-2-yl)-1H-indazoles by the Suzuki cross-coupling. (2020).

- Cipolla, F., Capi, M., Lionetto, L., De Bernardini, D., De Angelis, V., & Martelletti, P. (2021). Zavegepant. Drugs of the Future, 46(4), 281-288.

- Method of preparation of zavegepant, synthesis intermediates of zavegepant and methods of preparation thereof. (n.d.). Google Patents.

- CGRP Receptor Antagonist. (n.d.). Google Patents.

-

Zavegepant. (n.d.). PubChem. Retrieved from [Link]

- Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2025).

- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). Scientific Reports.

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Zavegepant. (n.d.). Teva API. Retrieved from [Link]

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2015). Journal of the American Chemical Society.

- Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2025).

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

-

5-(1-Methyl-Piperidin-4-Yl)-1H-Indazole. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Mechanism of action and structure of gepants. (n.d.). ResearchGate. Retrieved from [Link]

- Gepants for the Treatment of Migraine Disease. (2023).

- Gepants for Acute and Preventive Migraine Treatment: A Narr

-

Indazole. (n.d.). Organic Syntheses. Retrieved from [Link]

- Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (2013). Bioorganic & Medicinal Chemistry Letters.

- Gepants for the treatment of migraine. (2020).

- Gepants: targeting the CGRP pathway for migraine relief. (2025). Frontiers in Pharmacology.

- Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): A potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (2013).

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology.

- (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2022). MDPI.

Sources

- 1. migrainedisorders.org [migrainedisorders.org]

- 2. Gepants for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gepants for Acute and Preventive Migraine Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gepants: targeting the CGRP pathway for migraine relief [frontiersin.org]

- 5. caribjscitech.com [caribjscitech.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-(1-Methyl-Piperidin-4-Yl)-1H-Indazole - Amerigo Scientific [amerigoscientific.com]

- 8. chemimpex.com [chemimpex.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Portico [access.portico.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. tapi.com [tapi.com]

- 15. WO2025125353A1 - Method of preparation of zavegepant, synthesis intermediates of zavegepant and methods of preparation thereof - Google Patents [patents.google.com]

- 16. US20120059017A1 - CGRP Receptor Antagonist - Google Patents [patents.google.com]

Indazole-Piperidine Scaffolds in Medicinal Chemistry: A Technical Guide to Privileged Architecture

This guide serves as a technical whitepaper for medicinal chemists and drug discovery scientists. It synthesizes structural rationale, synthetic methodologies, and therapeutic applications of the Indazole-Piperidine scaffold, adhering to high-integrity scientific standards.

Executive Summary

The fusion of indazole and piperidine moieties represents a "privileged structure" strategy in modern drug discovery. This scaffold leverages the bioisosteric properties of indazole (mimicking purine/indole) and the pharmacokinetic advantages of piperidine (solubility, basicity) to target a diverse array of biological macromolecules, including Rho-associated protein kinases (ROCK) , G-Protein Coupled Receptors (GPCRs) , and Serine/Threonine kinases (Akt/ERK) . This guide dissects the medicinal chemistry logic, synthetic accessibility, and liability management required to successfully deploy this scaffold.

Part 1: Structural Biology & Medicinal Chemistry Rationale

The Indazole Core: Bioisosterism and Hydrogen Bonding

The indazole ring (1H-indazole) is a 10-π electron aromatic system.[1] Unlike its bioisostere indole , indazole possesses a second nitrogen atom (N2), which significantly alters its electronic profile:

-

H-Bonding: N1-H serves as a hydrogen bond donor (HBD), while N2 serves as a hydrogen bond acceptor (HBA). This dual capability allows it to mimic the adenine hinge-binding motif in ATP-competitive kinase inhibitors.

-

Acidity: Indazole (pKa ~13.[1]8) is more acidic than indole (pKa ~16.2), facilitating deprotonation and N-functionalization.

The Piperidine Appendage: Pharmacokinetic Modulation

The piperidine ring acts as more than a passive linker.[2][3] It functions as a pharmacophore amplifier :

-

Solubility: The secondary/tertiary amine (pKa ~9–11) is protonated at physiological pH, forming a salt bridge (e.g., with Asp/Glu residues in GPCR binding pockets) and improving aqueous solubility.

-

Vectorization: The chair conformation of piperidine directs substituents into specific sub-pockets (e.g., the ribose pocket in kinases or the orthosteric site in GPCRs).

Visualization: The Pharmacophore Logic

The following diagram illustrates the interaction logic of the scaffold within a generic binding pocket.

Figure 1: Pharmacophore map detailing the binding interactions of the Indazole-Piperidine scaffold.

Part 2: Synthetic Strategies & Experimental Protocol

Regioselectivity Challenges (N1 vs. N2)

A critical challenge in indazole chemistry is controlling alkylation regioselectivity.

-

Thermodynamic Control: N1-alkylation is generally favored thermodynamically.

-

Kinetic Control: N2-alkylation can occur under specific conditions or with steric bulk.

-

Solution: Use of protecting groups (e.g., THP, SEM) or specific bases (Cs₂CO₃ vs. NaH) to direct substitution.

Protocol: Regioselective N1-Arylation via Buchwald-Hartwig Coupling

This protocol describes coupling a 5-bromoindazole to a piperidine amine, a common route for generating ROCK inhibitors.

Objective: Synthesize N-(piperidin-4-yl)-1H-indazol-5-amine derivatives.

Reagents & Materials:

-

Substrate: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (THP protected to ensure N1 regiochemistry).

-

Amine: tert-butyl 4-aminopiperidine-1-carboxylate.

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

-

Ligand: Xantphos or BINAP.

-

Base: Cs₂CO₃ (Cesium Carbonate).

-

Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, charge a sealable reaction vial with 5-bromo-1-THP-indazole (1.0 equiv), 4-aminopiperidine derivative (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%).

-

Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to bromide).

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours . Monitor conversion via LC-MS (Look for disappearance of bromide peak).

-

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate in vacuo.

-

Deprotection (THP Removal): Dissolve the crude intermediate in DCM/MeOH (4:1) and add 4M HCl in dioxane (5 equiv). Stir at RT for 2 hours to remove the THP group and Boc group simultaneously (if global deprotection is desired).

-

Purification: Neutralize with NaHCO₃, extract with DCM, and purify via reverse-phase HPLC or flash chromatography (DCM/MeOH/NH₃ gradient).

Self-Validating Checkpoint:

-

NMR Verification: The N1-H signal of the indazole should reappear (broad singlet >10 ppm) after deprotection.

-

Regiochemistry: NOESY experiments can confirm N1 vs N2 substitution if the protecting group strategy was varied.

Part 3: Therapeutic Case Studies

Case Study A: ROCK Inhibitors (Rho-associated Kinase)

Context: ROCK kinases regulate cytoskeletal organization. Overactivation is linked to glaucoma and cardiovascular disease. Mechanism: Indazole-piperidines (e.g., SR-1459 , SR-715 ) bind to the ATP pocket. The indazole mimics the adenine ring, while the piperidine extends into the solvent-exposed region, improving PK. Data Summary:

| Compound | Target | IC50 (nM) | Selectivity (vs CYP3A4) | Liability Note |

| SR-1459 | ROCK-II | 13 | Low | High Clearance / CYP Inhibition |

| SR-715 | ROCK-II | 80 | High | Improved metabolic stability |

Key Insight: The introduction of a hydroxyl or amino group on the piperidine ring often modulates potency but can introduce CYP3A4 liability.

Case Study B: GPCR Modulation (5-HT & Dopamine)

Context: Antipsychotics (e.g., Iloperidone analogs) often feature a "benzoylpiperidine" moiety linked to a heteroaromatic core. Application: Indazole-piperidines act as antagonists at 5-HT2A and D2 receptors. Structural Logic: The indazole ring provides π-stacking interactions with aromatic residues (Phe/Trp) in the GPCR transmembrane bundle, while the piperidine nitrogen forms a critical salt bridge with the conserved Aspartate (D3.32) residue.

Figure 2: Signal transduction blockade by Indazole-Piperidine ligands in GPCR pathways.

Part 4: Liability Management (hERG & Metabolism)

The hERG Liability

A major risk with piperidine-containing scaffolds is inhibition of the hERG potassium channel, leading to QT prolongation and cardiotoxicity. This is often driven by the basic nitrogen and lipophilicity (LogP).

Mitigation Strategies:

-

pKa Reduction: Electron-withdrawing groups (EWGs) on the piperidine or replacing piperidine with morpholine or piperazine can lower pKa, reducing affinity for the hERG pore.

-

Zwitterionic Design: Introducing a carboxylic acid to create a zwitterion often abolishes hERG affinity while maintaining target potency (if the target tolerates the acid).

-

Lipophilicity Control: Maintaining cLogP < 3.0 is a general rule of thumb to minimize non-specific hERG binding.

Metabolic Hotspots

The piperidine ring is prone to oxidative metabolism (N-dealkylation or alpha-hydroxylation by CYPs).

-

Solution: Block metabolic "soft spots" by introducing fluorine atoms or methyl groups at the C2/C6 positions of the piperidine ring.

References

-

Vertex Pharmaceuticals & NIH. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters. Link

-

Feng, Y., et al. (2007). Discovery of Indazole-Piperidine Inhibitors of Rho-Kinase (ROCK). Journal of Medicinal Chemistry. Link

-

Cao, Y., et al. (2020).[4] Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research. Link

-

Drug Hunter. (2024).[5][6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Link

-

Migliorini, et al. (2014). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Journal of Chemical Sciences. Link

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Strategic Role of 5-Substituted Indazoles in Modern Drug Design: A Technical Guide

Introduction: The Indazole Core and the Strategic Importance of C5-Substitution

The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in multiple types of non-covalent interactions have cemented its role in the development of numerous therapeutic agents.[3][4] While indazole itself is rare in nature, synthetic derivatives are at the core of approved drugs like the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib.[3][5]

This guide focuses specifically on 5-substituted indazoles , a class of building blocks that offers a particularly strategic vector for molecular design. The C5-position of the indazole ring projects into solvent-exposed regions in many enzyme active sites. This allows chemists to introduce a variety of functional groups to fine-tune a compound's physicochemical properties and biological activity. By modifying the C5-substituent, researchers can modulate:

-

Potency and Selectivity: Introducing groups that form specific interactions with the target protein can dramatically enhance binding affinity and selectivity against off-target proteins.[6][7]

-

Pharmacokinetic Profile (ADME): Adjusting polarity, size, and hydrogen bonding capacity at the C5-position can improve absorption, distribution, metabolism, and excretion properties, turning a potent molecule into a viable drug candidate.

-

Physicochemical Properties: Substituents at C5 influence key characteristics such as solubility, lipophilicity, and crystal packing.

This document provides an in-depth technical overview of the synthesis, application, and strategic considerations for utilizing 5-substituted indazole building blocks in drug discovery programs.

Part 1: Synthetic Strategies for 5-Substituted Indazoles

The efficient synthesis of 5-substituted indazoles is paramount for their application in drug discovery. The choice of synthetic route is often dictated by the desired substituent and the availability of starting materials. Two primary strategies are employed: de novo synthesis (building the indazole ring with the C5-substituent already in place) and late-stage functionalization of a pre-formed indazole core.

De Novo Synthesis: Constructing the Core

Building the heterocyclic system from acyclic precursors allows for the early incorporation of the desired C5-functionality.

-

The Davis-Beirut Reaction: This powerful N-N bond-forming heterocyclization is a robust method for creating 2H-indazoles from inexpensive starting materials without the need for toxic metals.[8] The reaction typically involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine.[8][9] By starting with a 4-substituted-2-nitrobenzaldehyde, one can directly synthesize the corresponding 5-substituted-2H-indazole.[10][11] This method is particularly appealing for its operational simplicity and tolerance of various functional groups.[12]

-

Cyclization of Arylhydrazones: A classic and versatile approach involves the intramolecular cyclization of arylhydrazones derived from ortho-haloaryl ketones or aldehydes.[3] For 5-substituted indazoles, the synthesis would begin with a 2-halo-4-substituted-aryl carbonyl compound. This method is highly adaptable, with numerous variations employing different catalysts and reaction conditions to optimize yields and substrate scope.[3]

Late-Stage Functionalization: Modifying the Core

Often, the most efficient path involves creating a common indazole intermediate, such as a 5-halo- or 5-aminoindazole, which can then be diversified through a range of reactions. This strategy is highly convergent and ideal for building libraries of analogs for structure-activity relationship (SAR) studies.

-

From 5-Aminoindazole: 5-Aminoindazole is a key, commercially available building block. The amino group serves as a versatile handle for a wide array of chemical transformations:

-

Amide Coupling: Standard peptide coupling conditions (e.g., EDC/HOBt) can be used to form amide bonds, linking the indazole core to various carboxylic acids.[13]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with aryl or heteroaryl halides, providing access to complex biaryl amine structures.

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt and subsequently replaced with a variety of substituents, including halogens, cyano, and hydroxyl groups.

-

-

From 5-Haloindazoles: 5-Bromo- or 5-iodoindazoles are excellent substrates for transition-metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex molecules.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 5-haloindazole with a boronic acid or ester to form a C-C bond, enabling the introduction of diverse aryl and heteroaryl moieties.

-

Sonogashira Coupling: This reaction allows for the direct installation of terminal alkynes onto the C5-position, providing a gateway to further functionalization or serving as a key structural element itself.[14]

-

Heck and Stille Couplings: These reactions provide alternative routes for C-C bond formation with alkenes and organostannanes, respectively.

-

The general workflow for late-stage functionalization provides a powerful platform for medicinal chemistry exploration.

Caption: Late-stage functionalization workflow for 5-substituted indazoles.

Part 2: Applications in Drug Design & Structure-Activity Relationships

The strategic placement of substituents at the C5-position has been instrumental in the discovery of potent and selective inhibitors for several important drug target classes.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6][15] The indazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region.[1] The C5-substituent often extends towards the solvent-exposed region of the ATP-binding pocket, providing a critical handle for optimizing potency and selectivity.[16]

-

Pazopanib (Votrient): A multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. It features a 5-aminoindazole core, where the amino group is part of a larger pyrimidine structure that contributes to its binding profile.

-

Axitinib (Inlyta): A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors. The core structure is a 1H-indazole, and modifications to substituents, including those analogous to the C5-position, were critical in achieving its final profile.[1]

-

VEGFR-2 Inhibitors: Studies have shown that introducing hydrogen bond-forming groups like amides and sulfonamides at the C5-position of indazole-pyrimidine scaffolds can significantly enhance inhibitory activity against VEGFR-2.[5]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of cancer therapies that exploit the concept of synthetic lethality.[17]

-

Niraparib (Zejula): An orally active PARP1/PARP2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3][18] Niraparib is a 2H-indazole derivative where the C5-position is substituted with a phenylpiperidine carboxamide. This large group occupies a key region of the PARP active site, contributing significantly to its high potency. The synthesis of Niraparib often involves a late-stage, copper-catalyzed N-arylation to connect the 5-substituted piperidine fragment to the indazole core.[18][19]

The development of PARP inhibitors highlights the importance of the C5-position in accommodating large, complex side chains that can optimize interactions with the target enzyme.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes representative SAR data for 5-substituted indazoles against key therapeutic targets, illustrating how modifications at this position impact biological activity.

| Scaffold | Target | R-Group at C5-Position | Activity (IC50) | Reference Insight |

| Indazole-Piperidine | ROCK-II | -NH-(CH2)2-OH | 100 nM | The 5-amino linker is a key feature for potent ROCK-II inhibition.[20] |

| Indazole-Piperazine | ROCK-II | -piperazinyl-(CH2)2-NH2 | 13 nM | The piperazine linker combined with a 2-aminoethyl tail significantly boosts potency.[20] |

| Indazole-Pyrimidine | VEGFR-2 | -NH-SO2-Ph | 34.5 nM | A sulfonamide group at C5 enhances activity, likely through additional H-bonding.[5] |

| Indazole-Pyrimidine | VEGFR-2 | -NH-CO-Ph | 57.9 nM | An amide linkage at C5 also provides potent inhibition, outperforming simple alkyl or halogen groups.[5] |

| Indazole-Thiophene | PARP-1 | -Thiophene-2-carboxamide | 0.043 µM | Removal of bulky side chains and introduction of a compact thiophene carboxamide at C5 maintained high potency.[21] |

Note: IC50 values are indicative and used for comparative purposes. Direct comparison between different assays and scaffolds should be made with caution.

Part 3: Key Experimental Protocols

To ensure the practical applicability of this guide, the following section provides detailed, step-by-step protocols for the synthesis of key 5-substituted indazole intermediates.

Protocol 1: Synthesis of 5-Nitro-1H-indazole via Cyclization

This protocol describes a classic route to a 5-nitro-indazole, which can be subsequently reduced to the versatile 5-aminoindazole intermediate.

Reaction Scheme: (2-Fluoro-5-nitrophenyl)methanamine → 5-Nitro-1H-indazole

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [escholarship.org]

- 12. Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles | Beirut Arab University [bau.edu.lb]

- 13. researchgate.net [researchgate.net]

- 14. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Pivotal Role of the 5-(1-Methyl-piperidin-4-yl)-1H-indazole Scaffold in Modern Therapeutics: A Patent-Centric Analysis

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 5-(1-Methyl-piperidin-4-yl)-1H-indazole core is a prime example of such a structure, having emerged as a critical component in a new generation of therapeutics, most notably in the management of debilitating neurological disorders. This technical guide provides an in-depth analysis of the patent literature surrounding this key molecular entity, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, therapeutic applications, and the intellectual property landscape.

The indazole ring system, a bicyclic heteroaromatic structure, has long been recognized for its diverse biological activities, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The strategic incorporation of a 1-methyl-piperidin-4-yl substituent at the 5-position of the indazole ring has proven to be a pivotal design element, enhancing the drug-like properties of the resulting molecules and enabling potent and selective interactions with challenging biological targets.

This guide will delve into the patented innovations that have leveraged the unique properties of the 5-(1-Methyl-piperidin-4-yl)-1H-indazole core, with a particular focus on its role in the development of calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine.

The Patent Landscape: Protecting Innovation

The intellectual property surrounding the 5-(1-Methyl-piperidin-4-yl)-1H-indazole core is primarily centered on its incorporation into larger, more complex molecules rather than the core structure in isolation. This is a common strategy in pharmaceutical patenting, where the novelty and non-obviousness often lie in the unique combination of structural motifs that lead to a specific therapeutic effect.

A seminal example is found in the patent portfolio for zavegepant (formerly BMS-742413), a potent CGRP receptor antagonist. Patents assigned to Bristol-Myers Squibb and later Pfizer claim the complex chemical entity (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, where the 5-(1-methylpiperidin-4-yl)-1H-indazole fragment is a crucial component. These patents protect the compound itself, pharmaceutical compositions containing it, and its use in treating CGRP-mediated disorders, most notably migraine.

While direct patent protection for the standalone 5-(1-Methyl-piperidin-4-yl)-1H-indazole is less common, the extensive patenting of its derivatives underscores its value as a key building block in drug discovery. The patent literature reveals a focus on modifying the indazole and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications: A Focus on CGRP Antagonism

The most prominent and well-documented therapeutic application of compounds containing the 5-(1-Methyl-piperidin-4-yl)-1H-indazole core is the antagonism of the CGRP receptor for the acute treatment of migraine.[3] CGRP is a neuropeptide implicated in the pathophysiology of migraine, and blocking its receptor has emerged as a highly effective therapeutic strategy.[4]

Zavegepant: A Case Study in Clinical Success

Zavegepant is a third-generation, small-molecule CGRP receptor antagonist that has received FDA approval for the acute treatment of migraine with or without aura in adults.[5] Its development and successful clinical trials highlight the therapeutic potential of the 5-(1-Methyl-piperidin-4-yl)-1H-indazole scaffold.

Clinical trial data for zavegepant, administered as an intranasal spray, have demonstrated statistically significant efficacy in providing pain freedom and freedom from the most bothersome symptom at two hours post-dose compared to placebo.[3][6][7]

Table 1: Key Efficacy Endpoints from Zavegepant Phase 3 Clinical Trial [3][6][7]

| Endpoint | Zavegepant 10 mg | Placebo | p-value |

| Pain Freedom at 2 hours | 23.6% | 14.9% | <0.0001 |

| Freedom from Most Bothersome Symptom at 2 hours | 39.6% | 31.1% | 0.0012 |

| Pain Relief at 15 minutes | 15.9% | 8.0% | <0.0001 |

| Pain Relief at 2 hours | 58.7% | 49.7% | 0.0012 |

| Return to Normal Function at 2 hours | 35.8% | 25.6% | 0.0001 |

| Sustained Pain Relief (2 to 48 hours) | 36.1% | 29.6% | 0.013 |

The safety and tolerability profile of zavegepant in clinical trials has been favorable, with the most common adverse events being dysgeusia, nasal discomfort, and nausea.[3][6]

Beyond CGRP: Exploring Other Therapeutic Avenues

While CGRP antagonism is the most advanced application, the inherent drug-like properties of the 5-(1-Methyl-piperidin-4-yl)-1H-indazole scaffold suggest its potential in other therapeutic areas. The indazole nucleus is a known pharmacophore for a range of targets, and patent literature hints at the exploration of its derivatives for other central nervous system disorders, inflammatory conditions, and oncology.[1][2] For instance, indazole-piperidine and indazole-piperazine derivatives have been investigated as inhibitors of ROCK-II, a kinase implicated in various diseases.

Synthetic Strategies: Constructing the Core

The synthesis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole is a multi-step process that leverages modern synthetic organic chemistry techniques. While specific, publicly disclosed, step-by-step protocols for this exact molecule are scarce in patent literature, the general approach can be inferred from the synthesis of related compounds and general methods for indazole formation. A common and powerful method for creating the key carbon-carbon bond between the indazole and piperidine rings is the Suzuki-Miyaura cross-coupling reaction.

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for accessing the 5-(1-Methyl-piperidin-4-yl)-1H-indazole core, starting from a halogenated indazole precursor.

Sources

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGRP Receptor Antagonists and 5-HT1F Receptor Agonist in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Buchwald-Hartwig Amination on Indazole Rings

Introduction: The Strategic Importance of N-Arylindazoles

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with significant pharmacological activity, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. The substitution pattern on the indazole ring, particularly the identity of the group attached to one of its two nitrogen atoms, is a critical determinant of biological function. The N-arylindazole motif, in particular, is a cornerstone of modern medicinal chemistry.

Historically, the synthesis of N-arylindazoles was hampered by the limitations of classical methods like the Ullmann condensation, which often required harsh conditions, high temperatures, and had limited substrate scope. The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a robust, versatile, and milder pathway to forge these critical C-N bonds.[1][2] This guide provides an in-depth analysis of the procedure, focusing on the unique challenges and strategic considerations inherent to the indazole ring system.

The Core Challenge: Regioselectivity in Indazole N-Arylation

Unlike simpler amines, the indazole ring possesses two distinct nucleophilic nitrogen atoms, N1 and N2. The direct arylation of an unprotected indazole can lead to a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product. Understanding and controlling this regioselectivity is the most critical aspect of applying the Buchwald-Hartwig reaction to this substrate class.

Several factors influence the site of arylation:

-

Steric Hindrance: The N1 position is generally more sterically encumbered due to its proximity to the fused benzene ring. Consequently, bulky aryl halides or ligands may preferentially favor arylation at the less hindered N2 position.

-

Thermodynamics vs. Kinetics: Under thermodynamic conditions (longer reaction times, higher temperatures), the N1-arylated product is often the more stable isomer.[3][4] Conversely, kinetically controlled conditions may favor the N2 product.

-

Protecting Groups: A common strategy to ensure absolute regioselectivity involves the temporary protection of one nitrogen atom, directing the arylation to the other, followed by a deprotection step.[3][4][5]

-

Reaction Conditions: The choice of base, solvent, and ligand can subtly influence the N1/N2 ratio, although protection remains the most definitive method for control.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key components. The choice of each parameter creates a cascade of effects that influence reaction rate, yield, and selectivity.

Palladium Source: Precatalysts vs. Traditional Sources

While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are highly recommended for their superior performance and reproducibility. [6]These are air- and moisture-stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions.

| Catalyst Type | Examples | Advantages | Considerations |

| Traditional Sources | Pd(OAc)₂, Pd₂(dba)₃ | Inexpensive, readily available. | In-situ reduction to Pd(0) can be inefficient or inconsistent. |

| Buchwald Precatalysts | G3-XPhos, G4-RuPhos, BrettPhos Precatalyst | Air- and moisture-stable, high activity, reliable generation of Pd(0), low catalyst loadings. [7] | Higher initial cost. |

| OACs | G6 Precatalysts | On-cycle precatalysts, enable base-free activation, avoid carbazole byproducts. [7] | Newest generation, premium cost. |

The Ligand: The Heart of the Catalyst

The phosphine ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For N-heterocycles like indazoles, bulky, electron-rich biaryl monophosphine ligands are the gold standard. [1][8]

| Ligand | Recommended For | Key Features |

|---|---|---|

| tBuXPhos | Indazoles , general NH-heterocycles. [9] | Provides a good balance of steric bulk and electron-donating properties suitable for indazole coupling. |

| BrettPhos | Primary amines. [6][10] | Highly active ligand, often successful where others fail. |

| RuPhos | Secondary amines, sterically hindered substrates. [6][10] | Its steric profile is effective for coupling more challenging partners. |

| Xantphos | Heteroaromatic amines, amides. [5]| A bidentate ligand with a wide bite angle, useful in specific contexts. |

The Base: A Critical Choice for Activity and Tolerance

The base's primary role is to deprotonate the indazole, allowing it to coordinate with the palladium center. The choice of base is a trade-off between reaction rate and functional group compatibility. [11]

| Base | pKaH (approx.) | Advantages | Disadvantages |

|---|---|---|---|

| NaOt-Bu / KOt-Bu | 19 | High reactivity, permits lower catalyst loadings and temperatures. [9] | Incompatible with base-sensitive functional groups (e.g., esters, ketones). [9] |

| LHMDS | 26 | Strong base, can provide a "pseudo-protecting" effect on sensitive groups. [10] | Solid is air-sensitive; can be incompatible with some groups at high temperatures. [9] |

| Cs₂CO₃ / K₃PO₄ | 10 / 12.3 | Excellent functional group tolerance, good solubility (Cs₂CO₃). [12]| Requires higher reaction temperatures and/or catalyst loadings. [6]|

Solvent and Temperature

Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation.

-

Toluene, Dioxane, and THF are the most common solvents. [2][9]Toluene is often favored for its high boiling point, which is beneficial when using weaker bases. [9]* Reactions are typically run at elevated temperatures, commonly between 80-110 °C . [12][13]The specific temperature will depend on the reactivity of the substrates and the strength of the base used.

Experimental Protocol: N2-Arylation of 5-Bromo-1H-indazole

This protocol describes a general procedure for the selective N2-arylation of an indazole. Note: This procedure assumes the N1 position is protected (e.g., with a THP or SEM group) to ensure N2 selectivity. If using unprotected 1H-indazole, a mixture of isomers should be expected, and optimization will be required to favor the desired product. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

Materials & Reagents

| Reagent | M.W. | Equiv. | Amount (for 0.5 mmol scale) |

| 5-Bromo-1-(THP)-1H-indazole | 281.15 | 1.0 | 140.6 mg |

| Aniline Derivative | - | 1.2 | 0.6 mmol |

| tBuXPhos Pd G3 Precatalyst | 838.53 | 0.02 | 16.8 mg (2 mol%) |

| Sodium tert-butoxide (NaOt-Bu) | 96.06 | 1.4 | 67.2 mg |

| Anhydrous, Degassed Toluene | - | - | 5.0 mL |

Reaction Setup and Execution

Caption: General experimental workflow for the reaction.

-

Preparation: In a glovebox, add the 5-bromo-1-(THP)-1H-indazole (1.0 eq), tBuXPhos Pd G3 precatalyst (0.02 eq), and NaOt-Bu (1.4 eq) to an oven-dried 10 mL reaction vial equipped with a magnetic stir bar.

-

Sealing: Seal the vial with a cap containing a PTFE septum. If not using a glovebox, seal the vial and then purge with argon for 5-10 minutes.

-

Solvent & Reagent Addition: Through the septum, add the anhydrous, degassed toluene (to achieve approx. 0.1 M concentration). Then, add the aniline derivative (1.2 eq) via syringe.

-

Reaction: Place the vial in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting bromoindazole is a key indicator.

-

Work-up: Once the reaction is complete, cool the vial to room temperature. Carefully uncap and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected N2-arylindazole product. Subsequent deprotection would be required to obtain the final 1H- or 2H-indazole.

Troubleshooting Common Issues

| Observation | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a reliable precatalyst. [6]Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu). Increase the reaction temperature in 10 °C increments. |

| Hydrodehalogenation | The aryl halide is reduced instead of coupled. | This side reaction can compete with reductive elimination. [1]Lowering the reaction temperature or using a ligand that promotes faster reductive elimination (e.g., BrettPhos) can help. |

| Decomposition of Starting Material | Base is too strong for functional groups present. | Switch to a weaker base like Cs₂CO₃ or K₃PO₄ and increase the reaction temperature. [6][9] |

| Formation of Regioisomers | Incomplete protection or direct arylation of unprotected indazole. | Confirm the stability and completeness of the N1-protection. If using unprotected indazole, screen different ligands and bases to optimize the N1/N2 ratio. |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylindazoles. Success with this substrate class requires a nuanced understanding of the interplay between the catalyst system, base, and the inherent challenge of regioselectivity. By leveraging modern palladium precatalysts, selecting appropriate bulky monophosphine ligands, and carefully controlling reaction conditions, researchers can efficiently access a wide array of N-arylindazoles. For applications demanding absolute regiochemical purity, a protection-arylation-deprotection sequence remains the most reliable and strategic approach.

References

-

Buchwald–Hartwig amination - Wikipedia. en.wikipedia.org. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. chem.libretexts.org. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. pubs.acs.org. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. nrochemistry.com. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. acs.org. [Link]

-

Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. researchgate.net. [Link]

-

Indazoles: regioselective protection and subsequent amine coupling reactions - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

-

Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchGate. researchgate.net. [Link]

-

Role of the base in Buchwald-Hartwig amination - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

-

[Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

-

ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. researchgate.net. [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. ncbi.nlm.nih.gov. [Link]

-

Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. chemistry-europe.onlinelibrary.wiley.com. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. pubs.acs.org. [Link]

-

Recent Progress Concerning the N-Arylation of Indoles - PMC. ncbi.nlm.nih.gov. [Link]

-

Condition Optimization for Buchwald-Hartwig Reactions - YouTube. youtube.com. [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. chemspeed.com. [Link]

-

Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazole - DSpace@MIT. dspace.mit.edu. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. iccf.uca.fr. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. organic-chemistry.org. [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. organic-synthesis.com. [Link]

-

Efficient Palladium-Catalyzed N-Arylation of Indoles - Organic Chemistry Portal. organic-chemistry.org. [Link]

-

Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism - ChemRxiv. chemrxiv.org. [Link]

-

Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. surface.syr.edu. [Link]

- WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents.

-

A palladium-catalyzed regiospecific synthesis of N-aryl benzimidazoles - PubMed - NIH. ncbi.nlm.nih.gov. [Link]

-

Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramol Halides Journal of Organic Chemistry - exaly.com. exaly.com. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. semanticscholar.org. [Link]

-

Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - Beilstein Journals. beilstein-journals.org. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Indazoles: regioselective protection and subsequent amine coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald触媒・配位子 [sigmaaldrich.com]

- 8. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. organic-synthesis.com [organic-synthesis.com]

Application Note: Regioselective N-Alkylation of 5-(1-Methyl-piperidin-4-yl)-1H-indazole

Abstract & Strategic Importance

The scaffold 5-(1-Methyl-piperidin-4-yl)-1H-indazole is a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., FGFR, VEGFR targets) and 5-HT receptor modulators. A persistent challenge in the scale-up of this intermediate is the regioselectivity of N-alkylation .

Indazoles possess two nucleophilic nitrogen atoms (

Mechanistic Insight: The vs. Challenge

To optimize this reaction, one must understand the electronic and steric forces at play. The indazole ring exists in a tautomeric equilibrium.[1][2]

-

Thermodynamics: The 1H-tautomer (benzenoid structure) is aromatic and more stable than the 2H-tautomer (quinonoid structure).[2] However, the deprotonated indazolyl anion delocalizes charge across both nitrogens.

-

Kinetics vs. Thermodynamics:

- -Alkylation: Generally thermodynamically favored due to the restoration of the full aromatic system in the benzene ring.

- -Alkylation: Often kinetically accessible, especially with reactive electrophiles or specific solvent interactions (e.g., polar protic solvents).

-

The Piperidine Factor: The pendant 1-methyl-piperidin-4-yl group at the C5 position is a tertiary amine. While less nucleophilic than the indazole anion, it introduces a risk of quaternization (formation of

-methyl-piperidinium salts) if highly reactive alkylating agents (e.g., MeI, Benzyl Bromide) are used in excess.

Visualization: Tautomerism & Reaction Pathways[3]

Figure 1: Mechanistic pathway showing the bifurcation between N1 and N2 alkylation and the competing quaternary salt formation.

Optimization Variables & Data

The following matrix summarizes the impact of key variables on the Regiomeric Ratio (

| Variable | Condition | Expected | Notes |

| Base | ~60:40 | Poor selectivity; produces significant mixtures. | |

| ~85:15 | "Cesium Effect" promotes | ||

| >95:5 | Excellent selectivity (Kinetic); requires anhydrous conditions. | ||

| ~90:10 | Good selectivity; strong base, risk of side reactions. | ||

| Solvent | Acetone | Low | Slow reaction; poor solubility of intermediate. |

| DMF | High | Standard for | |

| THF | Very High | Optimal for | |

| Temp | 0°C | Variable | Kinetic control; may favor |

| 60°C+ | High | Promotes thermodynamic equilibration to |

Experimental Protocols

We present two protocols. Method A is the robust, scalable standard. Method B is the high-precision method for difficult substrates where

Method A: Cesium Carbonate / DMF (Scalable & Robust)

Best for: Routine synthesis, tolerant of moisture, scalable.

-

Setup: Charge a reaction vessel with 5-(1-Methyl-piperidin-4-yl)-1H-indazole (1.0 equiv) and Cesium Carbonate (

) (2.0 equiv). -

Solvent: Add DMF (Dimethylformamide) [Concentration: 0.1 M]. Stir at Room Temperature (RT) for 30 mins to ensure deprotonation.

-

Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Critical: Do NOT add excess alkyl halide to prevent quaternization of the piperidine nitrogen.

-

-

Reaction: Heat to 60°C for 4–6 hours.

-

Why? Heating helps overcome the activation energy for the thermodynamic

product and ensures conversion.

-

-

Workup: Dilute with EtOAc, wash with

(x3) to remove DMF, then Brine. Dry over

Method B: Sodium Hydride / THF (High Selectivity)

Best for: Strict regioselectivity requirements, small-to-mid scale.

-

Inert Setup: Flame-dry a flask and purge with Nitrogen (

). -

Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C.

-

Substrate Addition: Dissolve the Indazole substrate in THF and add dropwise to the NaH suspension. Evolution of

gas will occur. Stir at 0°C for 30 min, then warm to RT for 30 min. -

Alkylation: Cool back to 0°C. Add Alkyl Halide (1.05 equiv) slowly.

-

Completion: Allow to warm to RT and stir for 2–3 hours. Monitor by HPLC.

-

Quench: Carefully add saturated

solution.[3]

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for optimal N-alkylation.

Quality Control & Purification

Separating the

-

TLC/Flash Chromatography:

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM:MeOH (95:5) or Hexane:EtOAc gradients.

-

Observation: The

product usually elutes first (higher

-

-

Analytical Verification (NMR):

- -Product: The proton at position C3 (indazolic proton) typically appears around 8.0–8.2 ppm .

-

-Product: The C3 proton is often shifted downfield to 8.3–8.6 ppm due to the adjacent

-

NOESY: Crucial for definitive assignment. Look for NOE correlations between the N-alkyl group and the C7-H (for

) vs. C3-H (for

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low N1:N2 Ratio | Kinetic control dominant; wrong solvent. | Switch to Method B (NaH/THF) . If using Method A, increase temperature to 80°C to encourage thermodynamic equilibration. |

| Piperidine Quaternization | Excess alkylating agent. | Strictly limit Alkyl Halide to 1.0–1.1 equiv . Ensure the base is added before the electrophile. |

| Incomplete Conversion | Poor solubility of the anion. | If using |

| Product is Oil/Gum | Residual DMF or mixed isomers. | Perform a rigorous water wash (x5). Attempt recrystallization from IPA/Heptane to isolate the solid |

References

-

Regioselective alkylation of indazoles (Mechanism & DFT)

-

Cesium Carbonate Effect

- S. Slade, et al. "Indazole N-alkylation: A study of the reaction conditions." Journal of Organic Chemistry.

-

Indazole Synthesis Reviews (General Scaffold Context)

- "Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review." Carib. J. Sci. Tech., 2021.

-

Kinase Inhibitor Synthesis (FGFR/Indazole context)

-

Fishwick et al. "Discovery of 1H-indazole-based derivatives for the inhibition of Fibroblast growth factor receptors."[11] Journal of Medicinal Chemistry.

-

(Note: While specific CAS 885272-53-7 protocols are proprietary to specific drug master files, the protocols above represent the consensus of high-fidelity organic synthesis for this class of heterocycles.)

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. research.ucc.ie [research.ucc.ie]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. pure.mpg.de [pure.mpg.de]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Scalable Process Chemistry for Indazole-Piperidine Intermediates

Abstract

The indazole-piperidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent PARP inhibitors like Niraparib used in oncology.[1][2][3] The efficient and scalable synthesis of these intermediates is a critical challenge in drug development, demanding robust, cost-effective, and safe chemical processes. This document provides a detailed guide to the scalable synthesis of N-aryl indazole-piperidine intermediates, focusing on strategic route selection, process optimization, and practical, field-tested protocols. We will dissect two primary C-N bond-forming strategies—the Buchwald-Hartwig amination and the Ullmann coupling—providing insights into the causality behind experimental choices to guide researchers and drug development professionals in establishing reliable and scalable manufacturing processes.

Strategic Analysis of Synthetic Routes

The construction of the indazole-piperidine linkage primarily involves the formation of a carbon-nitrogen (C-N) bond between the indazole nitrogen and the piperidine nitrogen. The two most powerful and industrially relevant methods for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling.[4][5]

1.1. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and high functional group tolerance.[5] It typically involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

-

Expertise & Causality: The choice of ligand is paramount to success. Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or tBuXPhos) are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6] These bulky ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition to the aryl halide. The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is also critical; it must be strong enough to deprotonate the amine nucleophile but not so harsh as to cause side reactions or degradation of sensitive functional groups.

1.2. Ullmann Condensation / Coupling

The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds.[7] While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern advancements have introduced ligand-accelerated protocols that proceed under much milder conditions.[8][9]

-

Expertise & Causality: The key to a modern, scalable Ullmann reaction is the ligand, which solubilizes the copper salt and facilitates the coupling. Simple, inexpensive diamine ligands (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids (e.g., proline) have proven highly effective.[7][10] Copper(I) salts, such as CuI, are typically preferred as they can directly enter the catalytic cycle.[10] Ullmann reactions can be more cost-effective than their palladium counterparts due to the lower cost of copper, making them highly attractive for large-scale industrial production.[8] However, they can sometimes require higher catalyst loadings and temperatures than the most advanced Buchwald-Hartwig systems.[11]

1.3. Strategic Decision Workflow

The choice between these two powerful methods depends on several factors, including substrate reactivity, functional group compatibility, cost, and scale. The following diagram illustrates a typical decision-making workflow for process development.

Caption: Decision workflow for selecting a scalable C-N coupling strategy.

Recommended Scalable Synthetic Protocol: Buchwald-Hartwig Amination

This section provides a detailed, step-by-step protocol for the N-arylation of a protected piperidine with a halo-indazole, a common strategy for accessing key intermediates. This protocol is designed to be self-validating by including in-process checks and characterization data.

Target Intermediate: tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

2.1. Experimental Protocol

Materials & Equipment:

-

1H-Indazole

-

tert-butyl 4-bromopiperidine-1-carboxylate (or corresponding tosylate)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen or Argon source for inert atmosphere

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Reactor Setup: Set up an oven-dried, jacketed reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Charging: To the reactor, charge 1H-Indazole (1.0 eq), tert-butyl 4-bromopiperidine-1-carboxylate (1.05 eq), XPhos (0.02 eq), and Palladium(II) Acetate (0.01 eq).

-

Solvent Addition: Add anhydrous toluene (approx. 10 volumes relative to indazole). Begin stirring to form a slurry.

-

Inerting: Sparge the slurry with nitrogen or argon for 15-20 minutes to ensure the removal of dissolved oxygen. The pre-catalyst complex becomes air-sensitive once activated by the base.

-

Base Addition: Add Sodium tert-butoxide (1.5 eq) portion-wise to the slurry. Causality Note: Portion-wise addition helps to control any initial exotherm.

-